2-(2,2,2-Tribromoacetamido)ethyl 2-methylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2,2-Tribromoacetamido)ethyl 2-methylprop-2-enoate is an organic compound that features a tribromoacetamido group attached to an ethyl chain, which is further connected to a 2-methylprop-2-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,2-Tribromoacetamido)ethyl 2-methylprop-2-enoate typically involves the reaction of 2-(2,2,2-tribromoacetamido)ethanol with methacryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
- Dissolve 2-(2,2,2-tribromoacetamido)ethanol in anhydrous dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add methacryloyl chloride to the reaction mixture while maintaining a low temperature (0-5°C).
- Stir the reaction mixture at room temperature for several hours.
- Quench the reaction with water and extract the product using an organic solvent such as ethyl acetate.
- Purify the product by column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and distillation to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,2,2-Tribromoacetamido)ethyl 2-methylprop-2-enoate can undergo various chemical reactions, including:
Substitution Reactions: The tribromoacetamido group can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Addition Reactions: The double bond in the 2-methylprop-2-enoate moiety can undergo addition reactions with electrophiles such as halogens and hydrogen halides.
Polymerization: The compound can undergo free radical polymerization to form polymers with unique properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include thiols, amines, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Addition Reactions: Reagents such as bromine (Br2) or hydrogen bromide (HBr) are used. Reactions are often carried out at room temperature or slightly elevated temperatures.
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are used to initiate free radical polymerization. Reactions are conducted under inert atmosphere (e.g., nitrogen) to prevent unwanted side reactions.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atoms.
Addition Reactions: Products include dibromo or monobromo derivatives depending on the reagent used.
Polymerization: Products include homopolymers or copolymers with varying molecular weights and properties.
Scientific Research Applications
2-(2,2,2-Tribromoacetamido)ethyl 2-methylprop-2-enoate has several scientific research applications:
Chemistry: Used as a monomer in the synthesis of polymers with specific properties such as flame retardancy and thermal stability.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form biocompatible polymers.
Medicine: Explored for its antimicrobial properties and potential use in the development of new antibiotics.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(2,2,2-Tribromoacetamido)ethyl 2-methylprop-2-enoate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with nucleophilic sites on proteins and enzymes, leading to the modification of their activity.
Pathways Involved: The tribromoacetamido group can undergo hydrolysis to release bromine atoms, which can act as antimicrobial agents by disrupting cellular processes in microorganisms.
Comparison with Similar Compounds
Similar Compounds
2-(2,2,2-Trichloroacetamido)ethyl 2-methylprop-2-enoate: Similar structure but with chlorine atoms instead of bromine. It has different reactivity and applications.
2-(2,2,2-Trifluoroacetamido)ethyl 2-methylprop-2-enoate:
2-(2,2,2-Tribromoacetamido)ethyl acrylate: Similar structure but with an acrylate moiety instead of a methacrylate. It has different polymerization behavior and applications.
Uniqueness
2-(2,2,2-Tribromoacetamido)ethyl 2-methylprop-2-enoate is unique due to the presence of the tribromoacetamido group, which imparts specific chemical reactivity and properties. The combination of the tribromoacetamido group with the 2-methylprop-2-enoate moiety allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.
Properties
CAS No. |
503047-34-5 |
---|---|
Molecular Formula |
C8H10Br3NO3 |
Molecular Weight |
407.88 g/mol |
IUPAC Name |
2-[(2,2,2-tribromoacetyl)amino]ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C8H10Br3NO3/c1-5(2)6(13)15-4-3-12-7(14)8(9,10)11/h1,3-4H2,2H3,(H,12,14) |
InChI Key |
MRCRNWHKBCGQQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCCNC(=O)C(Br)(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.